molecular formula C20H35BrN2OSi B1529163 1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine CAS No. 1704069-38-4

1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine

Cat. No.: B1529163
CAS No.: 1704069-38-4
M. Wt: 427.5 g/mol
InChI Key: IGYBCKFLXMAHLG-UHFFFAOYSA-N
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Description

1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-bromophenyl group and a tert-butyldimethylsilyl-protected hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine typically involves multiple steps:

    Formation of the 4-bromophenyl ethyl intermediate: This can be achieved through the bromination of ethylbenzene using bromine in the presence of a catalyst.

    Piperazine ring formation: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring.

    Introduction of the tert-butyldimethylsilyl-protected hydroxyethyl group: This step involves the protection of the hydroxyethyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to aromatic residues in the target, while the piperazine ring can interact with polar or charged regions. The tert-butyldimethylsilyl-protected hydroxyethyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)piperazine: Lacks the ethyl and tert-butyldimethylsilyl-protected hydroxyethyl groups.

    1-(1-(4-Bromophenyl)ethyl)piperazine: Lacks the tert-butyldimethylsilyl-protected hydroxyethyl group.

    4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)piperazine: Lacks the 4-bromophenyl group.

Uniqueness

1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine is unique due to the combination of the 4-bromophenyl group, the ethyl linkage, and the tert-butyldimethylsilyl-protected hydroxyethyl group

Properties

IUPAC Name

2-[4-[1-(4-bromophenyl)ethyl]piperazin-1-yl]ethoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35BrN2OSi/c1-17(18-7-9-19(21)10-8-18)23-13-11-22(12-14-23)15-16-24-25(5,6)20(2,3)4/h7-10,17H,11-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYBCKFLXMAHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCN(CC2)CCO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35BrN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine
Reactant of Route 2
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1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine
Reactant of Route 3
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1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine
Reactant of Route 4
1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine
Reactant of Route 5
1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine
Reactant of Route 6
1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine

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